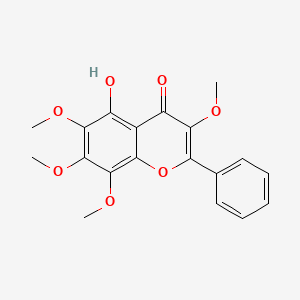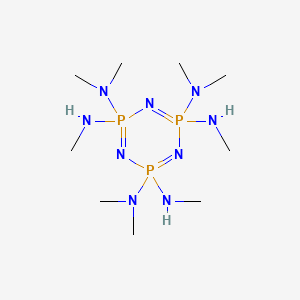
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes three phosphorus atoms and three nitrogen atoms arranged in a cyclic configuration. The presence of multiple methyl groups attached to the nitrogen atoms enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phosphorus trichloride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include tetrahydrofuran and dichloromethane.
Stepwise Addition: The phosphorus trichloride is added to a solution of methylamine, followed by the gradual addition of other reagents to form the cyclic structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted triaza-triphosphacyclohexanes.
Wissenschaftliche Forschungsanwendungen
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen and phosphorus atoms allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its cyclic structure enables it to interact with cellular membranes, potentially affecting membrane permeability and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylphosphoramide: Similar in structure but lacks the cyclic configuration.
Tris(trimethylsilyl)phosphine: Contains phosphorus and nitrogen atoms but with different substituents.
Triphenylphosphine: Contains phosphorus but lacks nitrogen atoms and the cyclic structure.
Uniqueness
2-N,2-N’,2-N’,4-N,4-N’,4-N’,6-N,6-N’,6-N’-nonamethyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine is unique due to its cyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
6633-79-0 |
|---|---|
Molekularformel |
C9H30N9P3 |
Molekulargewicht |
357.32 g/mol |
IUPAC-Name |
2-N,2-N',2-N',4-N,4-N',4-N',6-N,6-N',6-N'-nonamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C9H30N9P3/c1-10-19(16(4)5)13-20(11-2,17(6)7)15-21(12-3,14-19)18(8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
XSRYSIBCWHYSAC-UHFFFAOYSA-N |
Kanonische SMILES |
CNP1(=NP(=NP(=N1)(NC)N(C)C)(NC)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
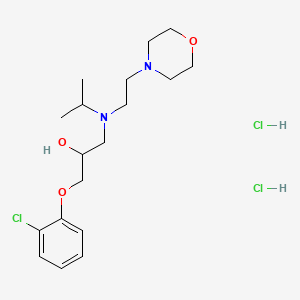

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
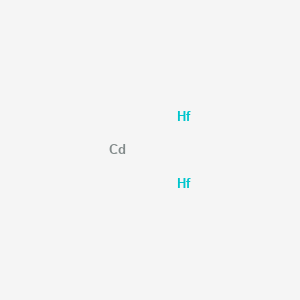
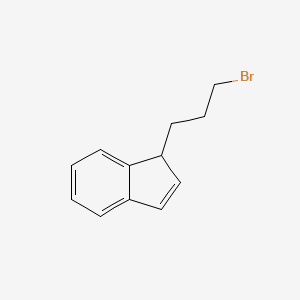
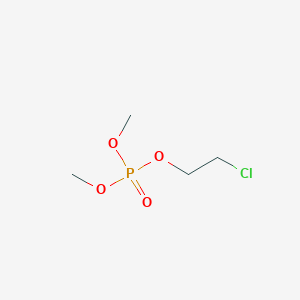

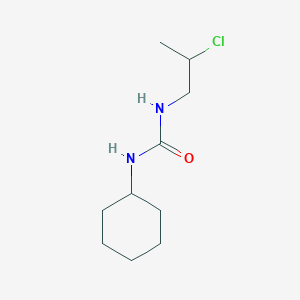
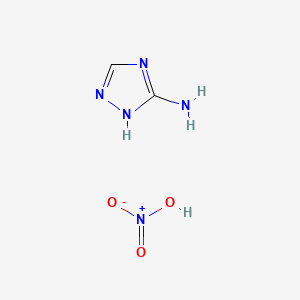
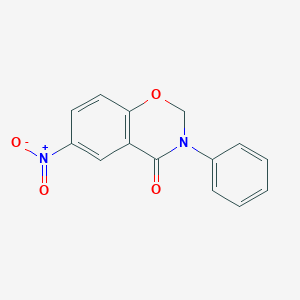
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
